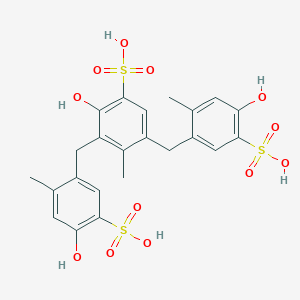
Sodium dibutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dibutyl phosphate (NaDBP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in various scientific research applications due to its unique properties, including its ability to extract and separate metal ions. NaDBP is synthesized using different methods, and its mechanism of action is well-understood.
作用机制
Sodium dibutyl phosphate acts as a chelating agent, meaning it can form strong bonds with metal ions. The mechanism of action involves the formation of a complex between Sodium dibutyl phosphate and metal ions, which results in the extraction and separation of metal ions from the sample. The complex is stable and can be easily separated from the sample using different methods.
Biochemical and Physiological Effects:
Sodium dibutyl phosphate has been shown to have some biochemical and physiological effects on different organisms. Studies have shown that Sodium dibutyl phosphate can affect the activity of different enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the immune system of different organisms, including fish and mice.
实验室实验的优点和局限性
Sodium dibutyl phosphate has several advantages for lab experiments, including its ability to extract and separate metal ions from different samples. It is also relatively easy to use and can be easily purified using different methods. However, Sodium dibutyl phosphate has some limitations, including its toxicity and potential harm to the environment. It is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination.
未来方向
There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields. Sodium dibutyl phosphate has the potential to be used in different environmental remediation processes, including the removal of heavy metals from contaminated water and soil. It can also be used in the development of new drugs and therapies for different diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, Sodium dibutyl phosphate is a unique chemical compound that has several applications in scientific research. Its ability to extract and separate metal ions makes it a valuable tool in different fields, including environmental science and biochemistry. However, it is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination. There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields.
合成方法
Sodium dibutyl phosphate can be synthesized using various methods, including the reaction of dibutyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution, and the pH of the solution is adjusted to 10-11. The resulting product is then purified using different methods, including recrystallization, column chromatography, and solvent extraction.
科学研究应用
Sodium dibutyl phosphate is widely used in scientific research applications, including analytical chemistry, environmental science, and biochemistry. It is commonly used as a chelating agent to extract and separate metal ions from different samples. Sodium dibutyl phosphate has been used to extract metal ions from wastewater, soil, and sediments. It has also been used to study the behavior of metal ions in different environmental samples.
属性
CAS 编号 |
16298-74-1 |
|---|---|
产品名称 |
Sodium dibutyl phosphate |
分子式 |
C8H18NaO4P |
分子量 |
232.19 g/mol |
IUPAC 名称 |
sodium;dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
YEQCNBCFZFWPKX-UHFFFAOYSA-M |
手性 SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
规范 SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
其他 CAS 编号 |
16298-74-1 |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
107-66-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















